4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is a complex organic compound with the molecular formula C27H27BrN2O5 and a molecular weight of 539.431 g/mol . This compound is known for its unique structure, which includes a bromine atom, a hydroxybenzoyl group, and a propoxybenzoate group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves multiple steps. One common method starts with the reaction of 4-bromo-2-hydroxybenzaldehyde with carbohydrazide to form an intermediate compound. This intermediate is then reacted with 4-propoxybenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to monitor the reaction progress and confirm the product’s identity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-hydroxybenzaldehyde: A precursor in the synthesis of the compound.
4-Propoxybenzoic acid: Another precursor used in the synthesis.
Carbohydrazide: A key reagent in the formation of the intermediate compound.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in research and industry .
Properties
CAS No. |
767339-06-0 |
---|---|
Molecular Formula |
C24H21BrN2O5 |
Molecular Weight |
497.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C24H21BrN2O5/c1-2-13-31-19-10-7-16(8-11-19)24(30)32-22-12-9-18(25)14-17(22)15-26-27-23(29)20-5-3-4-6-21(20)28/h3-12,14-15,28H,2,13H2,1H3,(H,27,29)/b26-15+ |
InChI Key |
GUZBJSXYLCXHJB-CVKSISIWSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC=C3O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.